2,3-Difluoro-L-tyrosine: A Technical Overview of a Novel Amino Acid Analog
2,3-Difluoro-L-tyrosine: A Technical Overview of a Novel Amino Acid Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-L-tyrosine is a synthetically modified, non-proteinogenic amino acid. As a derivative of L-tyrosine, it belongs to the family of fluorinated amino acids, which are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms to the phenyl ring of tyrosine can modulate its chemical and biological properties, including acidity, lipophilicity, and metabolic stability. These alterations can lead to enhanced potency, selectivity, and pharmacokinetic profiles of peptides and proteins into which they are incorporated. This guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of 2,3-Difluoro-L-tyrosine, with comparative data from related, more extensively studied isomers where specific information for the 2,3-difluoro variant is not publicly available.
Chemical Properties and Structure
Detailed experimental data on the physicochemical properties of unprotected 2,3-Difluoro-L-tyrosine are scarce in the available literature. However, based on its structure and data from its protected forms and related isomers, we can infer some of its characteristics. The CAS number for the Fmoc-protected version, Fmoc-2,3-difluoro-L-tyrosine, is 875669-69-5[1].
Structural Information
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IUPAC Name: (2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid
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Molecular Formula: C₉H₉F₂NO₃
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SMILES (inferred for unprotected form): OC1=CC=C(C(F)=C1F)C--INVALID-LINK--N
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InChI (inferred for unprotected form): InChI=1S/C9H9F2NO3/c10-6-5(1-2-7(6)13)3-4(12)8(14)15/h1-2,4,13H,3,12H2,(H,14,15)/t4-/m0/s1
Quantitative Data Summary
The following table summarizes the key chemical properties of 2,3-Difluoro-L-tyrosine and provides a comparison with the more thoroughly characterized 3-Fluoro-L-tyrosine and 3,5-Difluoro-L-tyrosine isomers.
| Property | 2,3-Difluoro-L-tyrosine | 3-Fluoro-L-tyrosine | 3,5-Difluoro-L-tyrosine |
| Molecular Weight | 217.17 g/mol | 199.18 g/mol | 217.17 g/mol [2] |
| Molecular Formula | C₉H₉F₂NO₃ | C₉H₁₀FNO₃ | C₉H₉F₂NO₃[2] |
| Melting Point | Data not available | 280 °C (decomposes)[3] | Data not available |
| pKa (Phenolic OH) | Data not available | ~8.8 | ~7.0 |
| Solubility in Water | Data not available | 2.19 mg/mL (predicted)[4] | Data not available |
| CAS Number | Data not available | 7423-96-3[5] | 73246-30-7[2] |
Experimental Protocols
General Synthesis of Fluorinated Tyrosine Analogs
A common approach to synthesizing fluorinated tyrosine derivatives involves the electrophilic fluorination of a protected L-tyrosine precursor.
Materials:
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N-Boc-L-tyrosine methyl ester
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Selectfluor™ (electrophilic fluorinating agent)
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Acetonitrile (anhydrous)
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Hydrochloric acid (for deprotection)
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Sodium hydroxide (for saponification)
Protocol:
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Fluorination: Dissolve N-Boc-L-tyrosine methyl ester in anhydrous acetonitrile. Add Selectfluor™ in portions at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
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Deprotection: The Boc and methyl ester protecting groups can be removed sequentially. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the methyl ester is saponified using a base like sodium hydroxide, followed by neutralization.
Note: The regioselectivity of fluorination can be influenced by the reaction conditions and the specific protecting groups used. Synthesis of a specific isomer like 2,3-Difluoro-L-tyrosine would require a more specialized synthetic route, potentially starting from a pre-fluorinated aromatic precursor.
Characterization
Standard analytical techniques would be employed for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure and purity of the final compound.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Biological Activity and Drug Development Applications
Specific studies on the biological activity of 2,3-Difluoro-L-tyrosine are not prevalent in the literature. However, the incorporation of fluorinated tyrosine analogs into peptides and proteins is a known strategy to enhance their therapeutic properties.
The substitution of hydrogen with fluorine can lead to:
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Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to enzymatic degradation.
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Modulation of Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger or more selective interactions with biological targets.
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Altered pKa: Fluorine substitution on the phenyl ring lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can impact hydrogen bonding interactions that are critical for molecular recognition.
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Conformational Changes: The introduction of fluorine can influence the conformational preferences of the amino acid side chain, which can affect the overall structure and function of a peptide or protein.
Fluorinated tyrosines have been incorporated into various therapeutic agents, including opioid peptides and enzyme inhibitors, to improve their pharmacological profiles[6]. The unique properties of 2,3-Difluoro-L-tyrosine could potentially be leveraged in a similar manner in the design of novel drugs.
Signaling Pathways
There is no specific information available in the searched literature detailing the involvement of 2,3-Difluoro-L-tyrosine in any signaling pathways. In general, as an analog of L-tyrosine, it could potentially be a substrate for enzymes involved in tyrosine metabolism or be incorporated into proteins that are part of signaling cascades. However, the fluorine substitutions would likely alter its recognition and processing by these enzymes and protein machinery.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of a difluorinated L-tyrosine analog.
Caption: Generalized workflow for the synthesis and characterization of a difluorinated L-tyrosine.
2,3-Difluoro-L-tyrosine represents a potentially valuable but currently understudied building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer are limited, the established principles of fluorine substitution in amino acids suggest that it could offer unique advantages in the design of novel peptides and proteins with enhanced therapeutic properties. Further research into the synthesis, characterization, and biological evaluation of 2,3-Difluoro-L-tyrosine is warranted to fully explore its potential in the development of next-generation therapeutics.
References
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Boc-3,5-Difluoro-L-tyrosine 95% | CAS: 1213406-89-3 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-L-tyrosine 7423-96-3 | TCI AMERICA [tcichemicals.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
